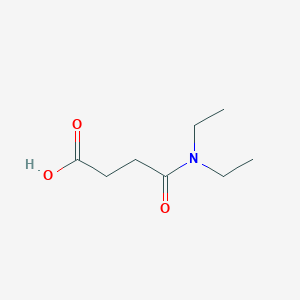

4-(Diethylamino)-4-oxobutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(diethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-3-9(4-2)7(10)5-6-8(11)12/h3-6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILORGWKMLOGKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164970 | |

| Record name | Butanoic acid, 4-(diethylamino)-4-oxo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1522-00-5 | |

| Record name | 4-(Diethylamino)-4-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1522-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinamic acid, N,N-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001522005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethylsuccinamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 4-(diethylamino)-4-oxo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Diethylamino 4 Oxobutanoic Acid

Direct Synthesis Approaches

Direct synthesis methods provide the most straightforward pathways to 4-(diethylamino)-4-oxobutanoic acid, primarily involving the formation of an amide bond between a succinic acid derivative and diethylamine (B46881).

Amidation of Succinic Anhydride (B1165640) with Diethylamine

The reaction of succinic anhydride with diethylamine is a primary and efficient method for the synthesis of this compound. This reaction involves the nucleophilic attack of diethylamine on one of the carbonyl carbons of the succinic anhydride ring. This attack leads to the opening of the anhydride ring and the formation of the corresponding mono-amide carboxylic acid. mdpi.comstackexchange.com

The reaction is typically carried out in a suitable solvent, such as toluene (B28343) or ethyl acetate, at room temperature or with gentle heating. researchgate.netchemicalbook.com The use of anhydrous conditions is often preferred to prevent hydrolysis of the succinic anhydride. The reaction is generally high-yielding and provides the desired product with good purity after simple workup procedures like filtration and washing. chemicalbook.com

The general reaction scheme is as follows:

Succinic Anhydride + Diethylamine → this compound

This method offers a direct and atom-economical route to the target compound.

Alternative Carboxylic Acid Derivatization for Amide Formation

While the use of succinic anhydride is common, other derivatives of succinic acid can also be employed to form the amide bond with diethylamine. These methods often involve the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine.

One common strategy is the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. d-nb.info Succinyl chloride, for instance, can react readily with diethylamine to yield the corresponding diamide (B1670390) if both acyl chloride groups react, or the desired mono-amide if the reaction conditions are carefully controlled. However, this method may require the use of a base to neutralize the hydrochloric acid byproduct. youtube.com

Another approach involves the use of coupling agents that facilitate the direct amidation of carboxylic acids with amines. Reagents like titanium tetrachloride (TiCl4) can mediate the condensation of carboxylic acids and amines, including sterically hindered ones like diethylamine, to form amides in satisfactory yields. d-nb.info Boron-based reagents, such as B(OCH2CF3)3, have also been shown to be effective for direct amidation reactions. nih.gov These methods provide alternatives to the traditional acyl chloride route and can often be performed under milder conditions.

Synthetic Strategies for Related N,N-Dialkyl-4-oxobutanoic Acid Analogs

The synthetic principles applied to this compound can be extended to produce a variety of N,N-dialkyl-4-oxobutanoic acid analogs. These strategies are crucial for creating libraries of compounds for various research applications.

The reaction of succinic anhydride with different primary and secondary amines is a versatile method for generating a range of N-substituted succinamic acids. For example, reacting succinic anhydride with benzylamine (B48309) yields 4-(benzylamino)-4-oxobutanoic acid. chemicalbook.com Similarly, other alkylamines can be used to produce the corresponding N-alkyl-4-oxobutanoic acids.

Furthermore, studies on the reaction of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines have shown the formation of the corresponding amides as intermediates in the synthesis of more complex heterocyclic structures. arabjchem.orgresearchgate.net This highlights the broad applicability of these amidation reactions.

The synthesis of polyamine succinamides has also been explored, where succinic anhydride is used to link two polyamine units, demonstrating the utility of this chemistry in creating more complex molecular architectures. nih.gov

Review of Patent Literature in Synthetic Development

Patent literature provides valuable insights into the industrial and commercial applications of synthetic methodologies for this compound and its analogs. A review of patents reveals the importance of these compounds as intermediates in the synthesis of various functional molecules.

For instance, a patent describes the use of ester-amides of alkenyl succinic anhydride and diethanolamine (B148213) as ashless dispersants in lubricating oils. google.com This highlights a significant industrial application where the reaction between a succinic anhydride derivative and an amine is a key step.

Another patent details the synthesis of N-(4-oxo-butanoic acid)-L-amino acid-ester derivatives, which are key intermediates for synthesizing ACE inhibitors. google.com While not a direct synthesis of the title compound, it showcases the broader utility of 4-oxobutanoic acid derivatives in medicinal chemistry.

Patents also cover processes for preparing substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines, where coupling reactions involving glutamine derivatives and substituted benzoates are central. google.co.in These complex syntheses often involve amide bond formations that are analogous to the synthesis of this compound.

The synthesis of neotame, an artificial sweetener, involves the reductive amination of aspartame (B1666099) with 3,3-dimethylbutanal. wikipedia.org This process, while different in its specifics, underscores the importance of forming C-N bonds in the synthesis of commercially significant products.

Chemical Reactivity and Mechanistic Organic Transformations of 4 Diethylamino 4 Oxobutanoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is the primary site for transformations such as esterification, amide bond formation, and reduction, owing to the electrophilic nature of its carbonyl carbon and the acidity of its hydroxyl proton.

Esterification Reactions

Esterification of 4-(diethylamino)-4-oxobutanoic acid involves the conversion of its carboxylic acid group into an ester. This transformation can be achieved through several established methods, primarily distinguished by the type of catalyst and reaction conditions.

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727), ethanol) under acidic catalysis. The reaction is an equilibrium process, and to drive it towards the product, water is typically removed, or a large excess of the alcohol is used. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.

DCC/DMAP-Mediated Esterification (Steglich Esterification): For more sensitive substrates or when milder conditions are required, coupling agents such as Dicyclohexylcarbodiimide (DCC) are employed, often with a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP). DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then reacts with this intermediate to form a more reactive acyl-pyridinium species, which is readily attacked by the alcohol. This method avoids the harsh acidic conditions of Fischer esterification.

Other Methods: Various other reagents can facilitate the esterification. The use of a strong acid ion-exchange resin (e.g., Dowex H+) can serve as a heterogeneous catalyst that is easily removed from the reaction mixture. researchgate.net Similarly, reactions with dialkyl dicarbonates in the presence of a Lewis acid catalyst provide an alternative route to ester formation. organic-chemistry.org

Table 1: Representative Esterification Methods

| Method | Reagents | Typical Conditions | Mechanism Highlights |

|---|---|---|---|

| Fischer-Speier | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) | Heat, often with water removal | Protonation of C=O, nucleophilic attack by ROH, equilibrium-driven. |

| Steglich | Alcohol (ROH), DCC, DMAP (cat.) | Room temperature, aprotic solvent (e.g., CH₂Cl₂) | Formation of O-acylisourea intermediate, followed by attack of DMAP and then ROH. chemguide.co.uk |

| Ion-Exchange Resin | Alcohol (ROH), Dowex H+ | Heat | Heterogeneous acid catalysis, similar to Fischer-Speier. researchgate.net |

Formation of Amide Bonds with External Amines (e.g., Peptide Coupling Reactions)

The carboxylic acid moiety of this compound can be coupled with an external primary or secondary amine to form a new amide bond. This reaction is fundamental in peptide synthesis and requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine. Simply mixing the carboxylic acid and an amine would result in an acid-base reaction, forming a stable ammonium (B1175870) carboxylate salt. youtube.com

To overcome this, a wide array of coupling reagents has been developed. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby activating it for amidation.

Carbodiimide-Based Coupling: Reagents like Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common activators. nih.gov In a mechanism analogous to Steglich esterification, the carboxylic acid adds to the carbodiimide (B86325) to form an O-acylisourea intermediate. This intermediate can be directly attacked by the external amine or, more commonly, can react with an additive like 1-Hydroxybenzotriazole (HOBt) to form an activated ester, which then reacts with the amine to yield the desired amide. The addition of HOBt is known to suppress side reactions and reduce the risk of racemization if the amine or carboxylic acid contains a chiral center. nih.gov

Onium Salt-Based Coupling: Phosphonium and aminium/uronium salts such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents. They react with the carboxylate to form activated esters that are highly reactive towards amines, often providing high yields and fast reaction times. nih.gov

The synthesis of diamides from dicarboxylic acids (or their monoamides) can sometimes be challenging due to the potential for side reactions, but the use of robust catalysts like Nb₂O₅ has been shown to be effective, highlighting its water- and base-tolerant Lewis acidic nature. nih.gov

Table 2: Common Peptide Coupling Reagents

| Reagent Class | Examples | Additive (if common) | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, EDC | HOBt, DMAP | Widely used, EDC byproducts are water-soluble. nih.gov |

| Phosphonium Salts | PyBOP, PyAOP | - | High efficiency, less risk of guanidinylation side reactions compared to aminium salts. |

| Aminium/Uronium Salts | HBTU, HATU | DIPEA (base) | Very fast and efficient; HATU is particularly effective at preventing racemization. nih.gov |

Reduction of the Carboxyl Group

Selectively reducing the carboxylic acid group of this compound to a primary alcohol (4-(diethylamino)-4-oxobutan-1-ol) requires a reagent that does not affect the more stable tertiary amide functionality. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the carboxylic acid and the amide (to an amine), several chemoselective methods are available. pressbooks.publibretexts.org

Borane-Based Reagents: Borane (BH₃), often used as a complex with THF or dimethyl sulfide (B99878) (BMS), is a classic reagent for the selective reduction of carboxylic acids in the presence of many other functional groups, including amides. The reaction proceeds via the formation of an acyloxyborane intermediate, which is subsequently reduced.

Catalytic Hydrosilylation: More modern methods achieve this transformation under milder conditions. For instance, visible light photoredox catalysis can be used to reduce carboxylic acids to aldehydes with hydrosilanes, showing good tolerance for amide groups. rsc.org Another approach uses catalytic amounts of TiCl₄ with ammonia-borane at room temperature to selectively reduce acids to alcohols, leaving amides, esters, and nitriles intact. nih.gov These catalytic methods offer high selectivity and functional group compatibility.

Transformations Involving the Amide Moiety

The N,N-diethylamide group in this compound is significantly less reactive than the carboxylic acid. Its stability stems from resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double-bond character to the C-N bond and reduces the electrophilicity of the carbonyl carbon. chemistrysteps.com

Hydrolysis of the Amide Linkage

Hydrolysis of the amide bond to yield succinic acid and diethylamine (B46881) is a challenging transformation that typically requires harsh conditions. Tertiary amides are notoriously resistant to cleavage due to the resonance stability and the poor leaving group ability of the dialkylamide anion. arkat-usa.org

Acid-Catalyzed Hydrolysis: This process requires prolonged heating in a strong aqueous acid (e.g., HCl, H₂SO₄). chemguide.co.uklibretexts.org The mechanism involves the initial protonation of the amide oxygen, followed by the nucleophilic attack of water. masterorganicchemistry.com A subsequent proton transfer to the nitrogen is required to make the diethylamine a viable leaving group. The equilibrium is driven forward by the protonation of the liberated diethylamine in the acidic medium.

Base-Catalyzed Hydrolysis: Saponification with a strong aqueous base (e.g., NaOH, KOH) also necessitates high temperatures. chemguide.co.uk The reaction is initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon. The subsequent elimination of the diethylamide anion is difficult and is the rate-limiting step. The reaction is driven to completion by the deprotonation of the resulting carboxylic acid to form a carboxylate salt.

A milder protocol for the hydrolysis of tertiary amides has been developed using sodium hydroxide in a non-aqueous mixture of methanol and dichloromethane (B109758) at room temperature or under reflux, offering a more controlled approach to this difficult transformation. arkat-usa.org

N-Alkylation and N-Functionalization Strategies

Direct functionalization at the nitrogen atom of the N,N-diethylamide group is generally not feasible under standard conditions. The tertiary nature of the amide means it lacks a proton on the nitrogen, preventing reactions that proceed via deprotonation, such as direct N-alkylation.

Lack of Specific Research Hinders Analysis of Stereoselective and Regioselective Modifications

The investigation into the chemical reactivity of this compound did not yield specific protocols or data tables outlining the stereoselective or regioselective functionalization of its four-carbon backbone. General methodologies for such transformations on other succinic acid amides or derivatives often involve the use of chiral auxiliaries to guide the stereochemical outcome of a reaction or employ enzymatic catalysts that can exhibit high specificity. However, the application of these techniques directly to this compound has not been documented in the reviewed literature.

Searches for enzymatic modifications, including those involving lipases or transaminases which are known to catalyze stereoselective reactions on various carboxylic acid and amide substrates, also failed to produce specific examples involving this compound. While these enzymes present a potential avenue for the chiral resolution or asymmetric functionalization of the butanoic acid core, no published research has specifically explored this possibility.

Consequently, the creation of detailed research findings and data tables for section "3.3. Stereoselective and Regioselective Modifications of the Butanoic Acid Backbone" of the requested article is not feasible based on the currently accessible scientific information. The absence of specific studies on this compound prevents a scientifically accurate and detailed discussion as per the user's strict instructions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)

Experimental ¹H and ¹³C NMR data for 4-(Diethylamino)-4-oxobutanoic acid are not readily found in the public domain. However, based on the molecular structure, a theoretical analysis can predict the expected signals.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments in the molecule. The ethyl groups would exhibit a quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen and a triplet for the terminal methyl protons (-CH₃), a result of spin-spin coupling. The two methylene groups of the butanoic acid chain would each produce a triplet. The acidic proton of the carboxylic acid group would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum is expected to display eight distinct signals, corresponding to each unique carbon atom in the structure. The carbonyl carbons of the amide and carboxylic acid would have the largest chemical shifts, typically in the range of 170-180 ppm. The methylene carbons attached to the nitrogen would appear at a lower chemical shift, followed by the methylene carbons of the succinate (B1194679) backbone and finally the methyl carbons of the ethyl groups at the lowest chemical shift values.

For illustrative purposes, ¹H and ¹³C NMR data for related compounds such as various aminophenoxy derivatives and N,N-Diethyl-1,4-phenylenediamine have been reported, providing a general reference for the chemical shifts of similar functional groups. hmdb.cachemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental IR spectrum for this compound is not currently available. However, the characteristic absorption bands can be predicted based on its functional groups. The most prominent features would include:

O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the carboxylic acid hydroxyl group.

C=O Stretch: Two distinct carbonyl stretching bands would be anticipated. The carboxylic acid carbonyl typically appears around 1700-1725 cm⁻¹, while the amide carbonyl (tertiary) is expected in the range of 1630-1660 cm⁻¹.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond of the diethylamino group would likely be observed in the 1150-1250 cm⁻¹ region.

C-H Stretch: Aliphatic C-H stretching vibrations from the ethyl and butanoic acid methylene groups would be present in the 2850-3000 cm⁻¹ range.

IR spectra for other butanoic acid derivatives and related amide compounds confirm these general absorption regions. youtube.comwikipedia.orgnist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While experimental mass spectrometry data with fragmentation analysis is not published, predicted mass-to-charge ratios (m/z) for various adducts of this compound are available from public databases. hmdb.ca This predictive data is valuable for identifying the compound in mass spectrometry experiments.

| Adduct | Predicted m/z |

| [M+H]⁺ | 174.11248 |

| [M+Na]⁺ | 196.09442 |

| [M-H]⁻ | 172.09792 |

| [M+NH₄]⁺ | 191.13902 |

| [M+K]⁺ | 212.06836 |

| [M+H-H₂O]⁺ | 156.10246 |

Table 1: Predicted m/z values for various adducts of this compound. Data sourced from PubChem. hmdb.ca

Experimental fragmentation analysis would be necessary to confirm the structure and provide further details on its gas-phase chemistry.

X-ray Crystallography for Solid-State Structure Determination (for analogs or derivatives)

No crystal structure for this compound itself has been reported. However, the crystal structure of a related analog, 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, provides insight into the potential solid-state packing and intermolecular interactions that could be expected. spectrabase.com In the reported structure of this analog, the molecules form dimeric chains through hydrogen bonding interactions involving the carboxylic acid groups. spectrabase.com Similar hydrogen bonding patterns would be plausible for this compound, playing a significant role in its solid-state architecture.

Computational Chemistry and Theoretical Investigations of 4 Diethylamino 4 Oxobutanoic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost.

Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO-LUMO Energy Gaps)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.

A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests that the molecule is more polarizable and reactive. researchgate.net For molecules like 4-(diethylamino)-4-oxobutanoic acid, the HOMO is expected to be localized around the regions with higher electron density, such as the lone pairs of the nitrogen and oxygen atoms. The LUMO is typically distributed over the electron-deficient parts of the molecule, often involving the carbonyl groups of the amide and carboxylic acid moieties.

DFT calculations on related organic molecules provide insight into the typical range of these values. For instance, theoretical studies on various organic compounds have calculated HOMO-LUMO gaps that are instrumental in understanding their electronic behavior and reactivity. irjweb.comdergipark.org.tr

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Analogous Organic Molecules Calculated by DFT (Note: These values are for illustrative purposes based on calculations of other organic molecules and are not the specific values for this compound.)

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Aromatic Carboxamide | -6.30 | -1.81 | 4.49 |

| Triazine Derivative | -6.50 | -1.50 | 5.00 |

| Diorganotin(IV) Complex | -6.85 | -1.05 | 5.80 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. libretexts.orguni-muenchen.de The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with the lone pairs of electronegative atoms.

Blue regions represent positive electrostatic potential, indicating areas of electron deficiency. These sites are prone to nucleophilic attack.

Green regions denote neutral or near-zero potential.

For this compound, an MEP map would be expected to show significant negative potential (red) around the carbonyl oxygen atoms of both the amide and the carboxylic acid functional groups, as well as the oxygen of the hydroxyl group. These areas are the most likely sites for interaction with electrophiles or for hydrogen bonding. wolfram.com Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a strong positive potential (blue), making it the primary site for deprotonation and nucleophilic attack. The areas around the aliphatic ethyl and methylene (B1212753) groups would likely show a more neutral (green) potential. researchgate.net This visualization provides a clear and intuitive guide to the molecule's reactive behavior. libretexts.org

Vibrational Spectroscopy Calculations and Comparison with Experimental Data

Theoretical vibrational spectroscopy, performed using DFT, is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies of a molecule's optimized geometry, researchers can predict the positions of absorption bands corresponding to specific molecular motions (stretching, bending, etc.). nih.gov

A direct comparison between the calculated and experimental spectra can confirm the molecular structure and aid in the detailed assignment of vibrational modes. mdpi.com Often, calculated frequencies are systematically higher than experimental ones due to the harmonic approximation and basis set limitations. To correct for this, a scaling factor is typically applied to the computed frequencies to improve agreement with experimental data. nih.gov

For this compound, key vibrational modes would include:

O-H stretching of the carboxylic acid, typically appearing as a broad band in the 2500-3300 cm⁻¹ region.

C-H stretching of the ethyl and methylene groups, expected around 2850-3000 cm⁻¹.

C=O stretching of the carboxylic acid and the amide (Amide I band), which would appear in the 1650-1750 cm⁻¹ region. These two carbonyl stretches may be distinct or overlap.

N-H bending is absent, but C-N stretching and other amide-related bands (Amide II, Amide III) would be present in the fingerprint region.

Table 2: Representative Calculated vs. Experimental Vibrational Frequencies for Succinic Acid Functional Groups (Note: These are characteristic frequency ranges for the functional groups found in the target molecule, based on data for succinic acid and other similar compounds.) researchgate.net

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Typical DFT Calculated Range (cm⁻¹) (Unscaled) |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | ~3200 | ~3300-3500 |

| C-H Stretch (Aliphatic) | 2942 | ~3000-3100 |

| C=O Stretch (Carboxylic Acid/Amide) | 1720-1725 | ~1750-1800 |

| C-O Stretch | ~1300 | ~1300-1350 |

Mechanistic Elucidation of Reactions via Transition State Calculations

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. A key aspect of this is the location and characterization of transition states (TS), which are the energy maxima along the reaction coordinate. blogspot.com By calculating the energy barrier (activation energy) associated with a transition state, the feasibility and rate of a proposed reaction pathway can be predicted.

For reactions involving this compound, such as hydrolysis of the amide bond or esterification of the carboxylic acid, DFT could be used to model the structures of reactants, intermediates, transition states, and products. For example, in the base-catalyzed hydrolysis of an amide, calculations can determine the energy barrier for the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon, leading to a tetrahedral intermediate, and the subsequent barrier for the cleavage of the C-N bond. nih.gov

Vibrational frequency analysis of a calculated transition state structure is crucial for its validation; a true first-order saddle point will have exactly one imaginary frequency, corresponding to the molecular motion along the reaction coordinate that transforms reactants into products. blogspot.com Studies on the hydrolysis of simple amides like formamide have successfully used this approach to determine activation free energies that are in good agreement with experimental values. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Models for Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or other properties. medcraveonline.com Cheminformatics employs these models to design new molecules with desired characteristics and to predict the properties of untested compounds.

For analogs of this compound, QSAR models could be developed to predict various endpoints, such as enzyme inhibition, receptor binding affinity, or physicochemical properties. These models are built by first calculating a set of molecular descriptors for a training set of compounds with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to create a mathematical equation that relates the descriptors to the observed activity. medcraveonline.com For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D grid-based steric and electrostatic fields to build predictive models. nih.govnih.gov

Such models have been successfully applied to various classes of carboxamide derivatives to understand their structure-activity relationships and guide the design of more potent analogs. nih.govrsc.org The insights gained from the contour maps generated in 3D-QSAR studies can highlight which regions of the molecule are sensitive to steric bulk, or where positive or negative charges are favorable for activity, thereby guiding synthetic efforts.

Synthesis and Mechanistic Characterization of Analogs and Derivatives

Synthesis and Characterization of Succinamic Acid Ester Derivatives

The synthesis of ester derivatives of 4-(diethylamino)-4-oxobutanoic acid, also known as N,N-diethylsuccinamic acid, can be achieved through several established chemical methodologies. These methods typically involve the reaction of the carboxylic acid group while preserving the diethylamide functionality.

One common approach is the direct esterification of the parent acid. This can be accomplished by reacting this compound with an alcohol in the presence of an acid catalyst. The choice of alcohol determines the nature of the resulting ester. For instance, reaction with methanol (B129727) would yield methyl 4-(diethylamino)-4-oxobutanoate, while reaction with ethanol (B145695) would produce the corresponding ethyl ester.

A highly relevant synthetic route is the preparation of succinimidyl esters. A general process for this involves reacting N-hydroxysuccinimide with a carboxylic acid, such as this compound, in the presence of a coupling agent like a halophosphoric acid ester and a base. byjus.com This method is effective for creating activated esters that are useful in further chemical synthesis, such as peptide coupling.

Another pertinent example, although involving a dimethylamino group, is the synthesis of L-menthyl-N,N-dimethyl succinamide. In this multi-step synthesis, L-mono-methyl succinate (B1194679) is first converted to its acyl chloride. This intermediate is then esterified with methanol to produce methylsuccinic acid menthyl ester. Finally, reaction with a dimethylamine (B145610) solution yields the target L-menthyl-N,N-dimethyl succinamide. quora.com A similar pathway could be envisioned for the diethylamino analog.

Furthermore, the synthesis of N-thiohydroxy succinimide (B58015) esters (NTSEs) has been developed as a versatile method for creating activated acyl sources. These are prepared by treating potassium thiolates with N-chlorosuccinimides. wikipedia.org While not a direct ester of the carboxylic acid, these compounds highlight the adaptability of the succinamic acid structure for creating reactive intermediates.

The characterization of these ester derivatives relies on standard spectroscopic techniques. Infrared (IR) spectroscopy would confirm the presence of the ester carbonyl group, typically observed at a higher wavenumber than the carboxylic acid carbonyl. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structure, showing characteristic signals for the protons and carbons of the alcohol moiety and the succinamic acid backbone. Mass spectrometry would be used to confirm the molecular weight of the synthesized ester.

Table 1: Synthetic Methods for Succinamic Acid Ester Derivatives

| Derivative Type | General Method | Key Reagents |

| Simple Alkyl Esters | Direct Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst |

| Succinimidyl Esters | Coupling Reaction | N-hydroxysuccinimide, Halophosphoric acid ester, Base |

| Substituted Succinamides | Multi-step synthesis via acyl chloride | Thionyl chloride or Oxalyl chloride, Alcohol, Amine |

| N-Thiohydroxy Succinimide Esters | Reaction of thiolates with N-chlorosuccinimide | Potassium thiolate, N-chlorosuccinimide |

Investigations of Substituted Amide Analogs (e.g., N,N-Dimethyl, N-Alkyl, N-Aryl Variants)

The amide group of this compound can be readily modified to generate a wide array of N-substituted analogs. These modifications, which include replacing the diethyl groups with other alkyl or aryl moieties, are instrumental in probing the steric and electronic requirements of biological targets.

N,N-Dimethyl Analogs: The synthesis of the N,N-dimethyl analog, 4-(dimethylamino)-4-oxobutanoic acid, can be achieved by reacting succinic anhydride (B1165640) with dimethylamine. This reaction is a straightforward and efficient method for producing the corresponding succinamic acid.

N-Alkyl and N-Aryl Analogs: The synthesis of N-alkyl and N-aryl succinimides often proceeds through the corresponding N-substituted succinamic acid intermediate. A simple and environmentally friendly method involves heating succinic acid with a primary amine (either alkyl or aryl) in water at 100°C. researchgate.netnih.gov This reaction first forms the N-alkyl or N-aryl succinamic acid, which can then cyclize to the succinimide under the reaction conditions. By controlling the reaction time and temperature, it is often possible to isolate the intermediate succinamic acid. For example, the reaction of succinic anhydride with 2,4,6-trimethylaniline (B148799) (mesitylamine) would yield 4-(mesitylamino)-4-oxobutanoic acid.

More advanced methods for the synthesis of N-aryl amides have also been developed. One such method involves the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines in the presence of a Brønsted base. nih.gov This "Umpolung Amide Synthesis" (UmAS) provides a direct route to N-aryl amides with high enantiopurity where applicable. nih.gov

The characterization of these amide analogs involves spectroscopic analysis. In the IR spectra, the position of the amide I band (C=O stretch) can provide information about the nature of the N-substituents. NMR spectroscopy is essential for confirming the identity of the alkyl or aryl groups attached to the nitrogen atom. X-ray crystallography can provide definitive structural information, as has been demonstrated for related N-aryl succinamic acids.

Table 2: Examples of Substituted Amide Analogs and Synthetic Approaches

| Analog Type | Example Compound | Synthetic Approach | Key Reagents |

| N,N-Dimethyl | 4-(Dimethylamino)-4-oxobutanoic acid | Reaction with secondary amine | Succinic anhydride, Dimethylamine |

| N-Alkyl | N-Alkylsuccinamic acid | Reaction with primary amine | Succinic acid, Alkylamine |

| N-Aryl | 4-(Mesitylamino)-4-oxobutanoic acid | Reaction with primary amine | Succinic anhydride, Mesitylamine |

| N-Aryl | General N-Aryl Amide | Umpolung Amide Synthesis | α-Fluoronitroalkane, N-Aryl hydroxylamine, Base |

Preparation and Analysis of Hydroxy- and Acetoxy-Substituted Butanoic Acid Derivatives

Introducing hydroxyl and acetoxy groups onto the butanoic acid backbone of this compound generates derivatives with altered polarity and potential for new interactions.

Hydroxy-Substituted Derivatives: The synthesis of hydroxy-substituted analogs can be approached in several ways. One strategy is to start with a hydroxy-substituted succinic acid derivative. For example, malic acid (2-hydroxysuccinic acid) can be used as a starting material. The reaction of malic anhydride with diethylamine (B46881) would be expected to yield a mixture of isomeric products, including N,N-diethyl-2-hydroxy-4-oxo-4-oxobutanoic acid and N,N-diethyl-3-hydroxy-4-oxo-4-oxobutanoic acid.

Alternatively, a keto-substituted precursor can be reduced to the corresponding hydroxyl derivative. For instance, the synthesis of enantiopure di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate involves the stereoselective reduction of a keto group using sodium borohydride (B1222165) in a mixture of dichloromethane (B109758) and acetic acid. google.com A similar strategy could be applied to a keto-substituted butanamide to generate a hydroxybutanamide. The synthesis of substituted 1-hydroxy-2-naphthanilides by treating 1-hydroxy-2-naphthoic acids with substituted anilines also demonstrates a viable route for incorporating a hydroxyl group, albeit on a different parent structure. orgsyn.org

Acetoxy-Substituted Derivatives: Acetoxy-substituted derivatives are typically prepared by the acetylation of the corresponding hydroxy-substituted analogs. Acetylation is a well-established transformation that introduces an acetyl group (CH₃CO-) into a molecule, in this case, by forming an ester with the hydroxyl group. nih.gov

A common and effective method for the chemoselective O-acylation of hydroxyamino acids involves treating the unprotected hydroxyamino acid with an acyl halide (like acetyl chloride) or a carboxylic anhydride (like acetic anhydride) under acidic conditions. For example, dissolving a hydroxy-substituted N,N-diethylsuccinamic acid in a strong acid like methanesulfonic acid followed by the addition of acetyl chloride would be expected to yield the desired O-acetylated product. This approach is often high-yielding and allows for the direct isolation of the product without the need for extensive purification.

The analysis of these derivatives relies heavily on spectroscopic methods. The presence of a hydroxyl group can be confirmed by a broad absorption band in the IR spectrum and by the presence of an exchangeable proton in the ¹H NMR spectrum. Upon acetylation, the broad OH absorption in the IR spectrum disappears and is replaced by a characteristic ester carbonyl stretch. In the ¹H NMR spectrum, a new singlet corresponding to the acetyl methyl group appears, typically around 2 ppm.

Table 3: Synthetic Strategies for Hydroxy- and Acetoxy-Substituted Derivatives

| Derivative Type | Synthetic Strategy | Key Reagents/Intermediates |

| Hydroxy-Substituted | Reaction of a hydroxy-substituted anhydride with an amine | Malic anhydride, Diethylamine |

| Hydroxy-Substituted | Reduction of a keto-precursor | Keto-substituted butanamide, Sodium borohydride |

| Acetoxy-Substituted | Acetylation of a hydroxy-derivative | Hydroxy-substituted succinamic acid, Acetyl chloride or Acetic anhydride, Acid catalyst |

Organometallic Complexes Derived from this compound and its Analogs

The carboxylic acid and amide functionalities of this compound and its analogs make them effective ligands for a variety of metal ions, leading to the formation of organometallic complexes. The coordination can occur through the oxygen atoms of the carboxylate group, the oxygen atom of the amide carbonyl, or in some cases, the nitrogen atom of the deprotonated amide.

A significant example is the formation of platinum "blues" with succinamic acid and succinimide. These complexes involve the coordination of platinum to the nitrogen and/or oxygen atoms of the ligand. Spectroscopic studies of these complexes provide insight into the binding sites and the electronic structure of the metal-ligand interaction.

More recently, a homoleptic silver(III) complex stabilized by succinimidate ligands has been synthesized and characterized. In this work, a silver(I) complex, Na[Ag(succ)₂], is oxidized to form a square-planar argentate(III) ion, [Ag(succ)₄]⁻. This demonstrates that the deprotonated amide nitrogen of a succinimide ring can effectively stabilize a high-valent metal center. Given the structural similarity, it is plausible that this compound, upon deprotonation of the carboxylic acid and/or the amide N-H in certain analogs, could form stable complexes with various transition metals.

The synthesis of these organometallic complexes typically involves the reaction of a metal salt with the ligand in an appropriate solvent. The resulting complexes are characterized by a range of techniques, including X-ray crystallography to determine the solid-state structure and coordination geometry, IR spectroscopy to observe shifts in the carbonyl stretching frequencies upon coordination, and NMR spectroscopy to probe the ligand environment in solution. For paramagnetic complexes, techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy may be employed.

The ability of this compound and its derivatives to form complexes with metal ions opens up possibilities for their application in catalysis, materials science, and as potential metallodrugs.

Applications in Advanced Organic Synthesis and Materials Science

Utility as a Fundamental Building Block in Multi-Step Organic Syntheses

4-(Diethylamino)-4-oxobutanoic acid is a versatile building block in the intricate field of multi-step organic synthesis. Its bifunctional nature, possessing both a nucleophilic tertiary amine (after reduction of the amide) and an electrophilic carboxylic acid, allows for a diverse range of chemical transformations. Organic chemists can strategically employ either functional group, or both, to construct more complex molecular architectures.

The synthesis of this building block can be achieved through the reaction of succinic anhydride (B1165640) with diethylamine (B46881). This straightforward reaction provides a foundation for its use in more elaborate synthetic sequences. For instance, the carboxylic acid moiety can undergo esterification or amidation reactions, while the diethylamino group can be involved in various coupling reactions. Although specific multi-step syntheses starting directly from this compound are not extensively documented in mainstream literature, the principles of retrosynthetic analysis suggest its potential in creating a variety of organic molecules. researchgate.net The presence of the amide and carboxylic acid functionalities allows for the sequential introduction of different molecular fragments, a key strategy in the assembly of complex target compounds. nih.gov

Role in the Development of Medicinal Chemistry Scaffolds

In the realm of medicinal chemistry, the search for novel molecular scaffolds that can serve as the basis for new drugs is of paramount importance. Scaffolds are core structures upon which various functional groups can be appended to create a library of compounds for biological screening. This compound and its derivatives present a promising platform for the development of such scaffolds.

The "diethylamino" motif is present in a number of biologically active compounds, and the succinamic acid structure can act as a flexible linker to connect different pharmacophores. researchgate.net Research on related butanoic acid derivatives has shown that they can be used to synthesize compounds with significant anti-inflammatory activity. chimicatechnoacta.ru For example, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids have been synthesized and have demonstrated pronounced anti-inflammatory properties. chimicatechnoacta.ru

Furthermore, the general class of succinamic acid derivatives has been utilized in the creation of glycoconjugates and as linkers for attaching sugars to peptides, a strategy employed to enhance the therapeutic properties of peptide-based drugs. researchgate.net While direct application of this compound in a marketed drug is not yet apparent, its structural components are recognized for their value in constructing bioactive molecules. The development of bioactive scaffolds often involves the creation of heterocyclic compounds, and the functional groups within this compound make it a suitable precursor for the synthesis of various nitrogen and oxygen-containing ring systems. nih.govclockss.orgnih.gov

Contributions to Novel Materials and Polymer Science

The field of materials science is constantly seeking new monomers to create polymers with tailored properties. Succinic acid, a close relative of this compound, is a well-established bio-based platform chemical for the synthesis of biodegradable polymers such as poly(butylene succinate) (PBS). This highlights the potential of succinic acid derivatives in the development of sustainable materials.

The presence of both a carboxylic acid and an amide group in this compound suggests its utility in the synthesis of polyamides. Polyamides are a major class of engineering plastics with a wide range of applications. The synthesis of polyamides can be achieved through the direct polycondensation of dicarboxylic acids with diamines. rasayanjournal.co.in By modifying this compound, for example through the hydrolysis of the amide to a secondary amine and another carboxylic acid, it could potentially be used as a monomer in such polymerization reactions.

Moreover, the reactivity of the carboxylic acid group allows for its grafting onto existing polymer backbones, thereby modifying the surface properties of materials. For instance, novel polymers with pendant carboxylic acid groups have been prepared using click chemistry, demonstrating a method by which molecules like this compound could be incorporated. dtu.dk

Exploration in Pest Control Formulations (via derivatives)

The development of effective and environmentally benign pesticides is a critical area of research in modern agriculture. The strategy of using a central chemical scaffold and creating a library of derivatives for screening is common in the agrochemical industry. While there is no direct evidence of derivatives of this compound being commercialized as pesticides, the structural motifs present in the molecule are found in various active compounds.

Research into other carboxylic acid derivatives has shown promise in pest control. For example, derivatives of cinnamic acid have demonstrated larvicidal activity against the mosquito Aedes aegypti, a vector for several diseases. nih.gov Similarly, derivatives of nicotinic acid have been synthesized and have shown insecticidal activity against various pests. google.commdpi.com These studies establish a precedent for the exploration of functionalized carboxylic acids as a source of new agrochemicals.

The synthesis of derivatives of this compound, for instance by converting the carboxylic acid to an ester or an amide with a biologically active alcohol or amine, could yield novel compounds with potential herbicidal or insecticidal properties. The broad chemical space accessible from this starting material makes it an interesting candidate for further investigation in the development of new pest control agents.

In Vitro Mechanistic Biochemical Interactions

Enzyme Substrate and Inhibition Studies (In Vitro Mechanistic Focus)

No studies were identified that specifically investigated 4-(Diethylamino)-4-oxobutanoic acid as either a substrate or an inhibitor of any enzyme. While research exists on the broader class of succinic acid and succinamic acid derivatives, these findings cannot be directly attributed to this compound without specific experimental evidence. For instance, some aryl succinic acid derivatives have been evaluated as inhibitors of acetylcholinesterase, and succinic acid itself has been shown to inhibit certain cytochrome P450 enzymes. However, the diethylamino substitution in this compound would significantly alter its chemical properties and, therefore, its interaction with enzymes.

Investigation of Enzyme Binding Modes and Kinetics

In the absence of studies on its enzyme inhibitory or substrate activity, there is no information available regarding the binding modes or kinetics of this compound with any enzyme.

Mechanistic Insights into Covalent Adduct Formation (e.g., with specific enzymes)

There is no available research describing the formation of covalent adducts between this compound and any enzyme.

In Vitro Metabolic Transformation Pathways and Metabolite Identification

No studies were found that investigated the in vitro metabolic transformation of this compound. Consequently, its metabolic pathways and the identity of any potential metabolites remain uncharacterized. While the enzymatic hydrolysis of tertiary amides is a known metabolic pathway, specific data for this compound is not available.

Data Tables

Due to the lack of experimental data, no data tables can be generated.

Q & A

Basic Research Questions

Q. What are the established multi-step synthesis protocols for 4-(Diethylamino)-4-oxobutanoic acid, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves Claisen condensation or nucleophilic acyl substitution. Key steps include:

- Intermediate preparation : Formation of a diethylamino-substituted benzoyl chloride precursor via reaction with thionyl chloride .

- Coupling reaction : Reacting the intermediate with 4-oxobutanoic acid derivatives under anhydrous conditions (e.g., THF, 0–5°C) to minimize hydrolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

- Optimization : DOE approaches vary pH (6–8), temperature (40–60°C), and stoichiometry (1:1.2 molar ratio of acid to amine) to maximize yield (reported 65–78%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are critical peaks interpreted?

- Methodological Answer :

- 1H NMR : Peaks at δ 1.2–1.4 ppm (triplet, diethyl CH3), δ 3.4–3.6 ppm (quartet, diethyl CH2), and δ 2.6–2.8 ppm (multiplet, oxobutanoic CH2) confirm structure .

- IR : Strong absorption at 1720–1740 cm⁻¹ (C=O stretch of oxo and carboxylic acid groups) .

- Mass Spectrometry : Molecular ion [M+H]+ at m/z 293.2 (C15H20N2O4) .

Q. How can researchers ensure high purity of this compound, and what analytical methods validate purity?

- Methodological Answer :

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to detect impurities (<0.5%) .

- TLC : Rf = 0.3–0.4 (silica gel, ethyl acetate:hexane 3:7) .

- NMR : Absence of δ 3.3–3.5 ppm (methanol residues) confirms solvent-free product .

Advanced Research Questions

Q. What reaction mechanisms explain the nucleophilic reactivity of this compound in peptide coupling or esterification?

- Methodological Answer : The diethylamino group acts as an electron donor, enhancing nucleophilicity at the carbonyl carbon. In peptide coupling:

- Activation : EDC/HOBt forms an active ester intermediate at the carboxylic acid .

- Kinetics : Second-order rate constants (k2 ≈ 1.2 × 10⁻³ M⁻¹s⁻¹) measured via stopped-flow spectroscopy .

- Mechanistic Studies : DFT calculations (B3LYP/6-31G*) show lower activation energy for intramolecular H-bond stabilization .

Q. How do computational models predict the biological interactions of this compound with enzyme targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina screens against cyclooxygenase-2 (COX-2), showing binding affinity (ΔG = -8.2 kcal/mol) via hydrogen bonds with Arg120 and Tyr355 .

- MD Simulations : GROMACS simulations (100 ns) reveal stable binding in the catalytic pocket, with RMSD < 2 Å .

Q. What strategies mitigate instability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Degrades rapidly at pH > 8 (hydrolysis of oxo group). Buffers (pH 5–6) in storage solutions (4°C) extend shelf life >6 months .

- Thermal Stability : TGA shows decomposition onset at 150°C. Lyophilization improves thermal resilience .

Q. How do substituents on the diethylamino group influence the compound’s physicochemical properties?

- Methodological Answer : Comparative studies with analogs (e.g., 4-(4-fluorophenyl)-4-oxobutanoic acid) show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.